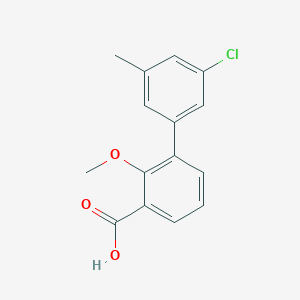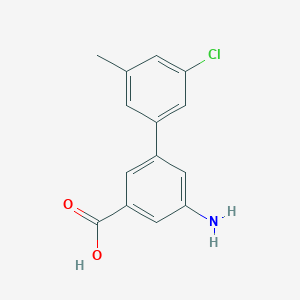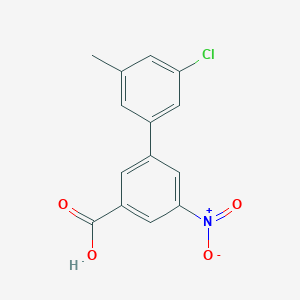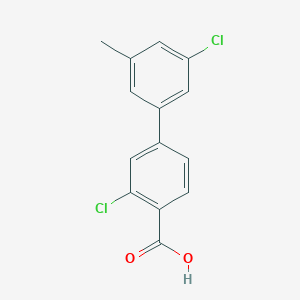
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-CMTB) is a compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 305.47 g/mol and a melting point of 92-93°C. 3-CMTB is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been used in a variety of research applications, including organic synthesis, drug synthesis, and as an inhibitor of various enzymes.
Scientific Research Applications
3-CMTB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of various enzymes, and as an intermediate in the synthesis of drugs. 3-CMTB has also been used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for polymers. In addition, 3-CMTB has been used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride.
Mechanism of Action
The mechanism of action of 3-CMTB is not fully understood. However, it is believed that 3-CMTB acts as an inhibitor of various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 3-CMTB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 3-CMTB has also been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-CMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-CMTB can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, 3-CMTB has been shown to inhibit the activity of acetylcholinesterase and lipoxygenase, which are involved in the breakdown of acetylcholine and the synthesis of leukotrienes, respectively. 3-CMTB has also been shown to have anti-inflammatory and antioxidant effects in animal studies.
Advantages and Limitations for Lab Experiments
3-CMTB has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in methanol, ethanol, and acetone, and it is insoluble in water. Furthermore, it is relatively stable, making it suitable for use in a variety of applications.
However, there are some limitations to the use of 3-CMTB in lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. In addition, it is not very soluble in organic solvents. Furthermore, it is not very soluble in non-polar solvents, such as hexane.
Future Directions
There are a number of potential future directions for the use of 3-CMTB. One potential future direction is the use of 3-CMTB in the synthesis of drugs and other compounds. 3-CMTB could also be used as an inhibitor of enzymes involved in the metabolism of drugs, as an antioxidant, and as an anti-inflammatory agent. In addition, 3-CMTB could be used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride. Finally, 3-CMTB could be used in the synthesis of novel materials, such as nanomaterials and quantum dots.
Synthesis Methods
3-CMTB can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of phenol with 3-chloro-5-methylbenzotrifluoride, the oxidation of 3-chloro-5-methylbenzaldehyde with sodium hypochlorite, and the reaction of 3-chloro-5-methylbenzaldehyde with trifluoromethylbenzoic acid. The Friedel-Crafts alkylation method is the most commonly used method, as it is simple and cost-effective. This method involves the reaction of phenol with 3-chloro-5-methylbenzotrifluoride in anhydrous aluminum chloride in an inert solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction yields 3-CMTB in a 95% yield.
properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-9(7-13(16)3-8)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIZBMBARLKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690349 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-88-3 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














